Cas no 1806270-60-9 (Ethyl 4-cyano-2-iodo-3-methylbenzoate)
Ethyl 4-cyano-2-iodo-3-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-2-iodo-3-methylbenzoate
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- Inchi: 1S/C11H10INO2/c1-3-15-11(14)9-5-4-8(6-13)7(2)10(9)12/h4-5H,3H2,1-2H3
- InChI Key: JFKMIMSVPDOETI-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)OCC)=CC=C(C#N)C=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 284
- XLogP3: 2.9
- Topological Polar Surface Area: 50.1
Ethyl 4-cyano-2-iodo-3-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010826-1g |
Ethyl 4-cyano-2-iodo-3-methylbenzoate |
1806270-60-9 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
Ethyl 4-cyano-2-iodo-3-methylbenzoate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Ethyl 4-cyano-2-iodo-3-methylbenzoate
Ethyl 4-cyano-2-iodo-3-methylbenzoate (CAS 1806270-60-9): A Versatile Building Block in Organic Synthesis
Ethyl 4-cyano-2-iodo-3-methylbenzoate (CAS 1806270-60-9) is an important organic intermediate that has gained significant attention in pharmaceutical and materials science research. This multifunctional aromatic compound combines three valuable functional groups - an ester, cyano, and iodo substituent - making it particularly useful for various cross-coupling reactions and molecular transformations.
The compound's unique structure with electron-withdrawing groups at the 2- and 4-positions makes it an excellent substrate for palladium-catalyzed reactions, which are currently among the most searched topics in synthetic chemistry. Researchers frequently look for "iodo-substituted benzoate derivatives" and "cyano-containing building blocks" when designing new drug candidates or functional materials.
From a synthetic perspective, the ethyl 4-cyano-2-iodo-3-methylbenzoate structure offers multiple sites for further functionalization. The iodo group can participate in Sonogashira coupling, Suzuki-Miyaura coupling, or Heck reactions, while the cyano group can be transformed into various other functionalities including carboxylic acids, amides, or tetrazoles. These transformations are particularly relevant in the context of developing new biologically active compounds.
In pharmaceutical applications, derivatives of 4-cyano-2-iodo-3-methylbenzoate have shown potential as precursors for kinase inhibitors and receptor modulators, topics that consistently rank high in scientific literature searches. The methyl group at the 3-position provides additional steric control in molecular interactions, making this compound valuable for structure-activity relationship studies.
The material science community has shown growing interest in cyano-substituted aromatic compounds like ethyl 4-cyano-2-iodo-3-methylbenzoate for their potential in creating organic semiconductors and liquid crystal materials. Recent search trends indicate increasing queries about "electron-deficient aromatic building blocks" for organic electronics applications.
From a synthetic accessibility standpoint, CAS 1806270-60-9 offers advantages over similar compounds due to the combination of its substitution pattern and good stability under various reaction conditions. The ester group provides additional handles for further modifications or can serve as a protecting group strategy in multistep syntheses.
Recent advances in C-H activation methodologies have further increased the utility of iodo-substituted benzoates like this compound. The presence of both strong directing groups and a reactive C-I bond makes it amenable to various modern catalytic transformations that are currently trending in chemical research.
Quality control of ethyl 4-cyano-2-iodo-3-methylbenzoate typically involves HPLC analysis to ensure high purity, as even minor impurities can significantly affect its performance in sensitive coupling reactions. The compound's stability allows for long-term storage when properly protected from light and moisture.
In the context of green chemistry initiatives, researchers are exploring more sustainable methods for preparing and utilizing functionalized benzoate derivatives. The search volume for "eco-friendly synthesis of aromatic nitriles" has seen notable growth, reflecting this trend in the chemical community.
As synthetic methodologies continue to evolve, ethyl 4-cyano-2-iodo-3-methylbenzoate (CAS 1806270-60-9) remains a valuable tool for medicinal chemists and materials scientists alike. Its versatility and the growing demand for multifunctional aromatic intermediates ensure its continued relevance in cutting-edge chemical research.
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